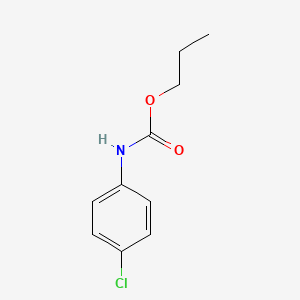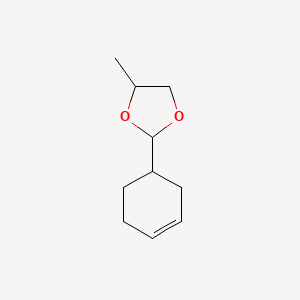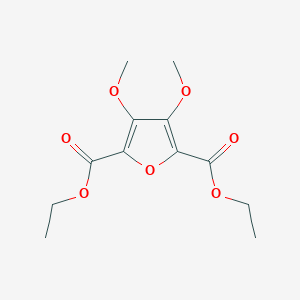![molecular formula C13H13NO4 B11962551 (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11962551.png)
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the 3,4-dimethoxybenzylidene group imparts specific chemical properties that make it an interesting subject for research and industrial applications.
Méthodes De Préparation
The synthesis of 4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methyl-4H-oxazol-5-one under basic conditions. A common method includes the use of sodium hydroxide as a catalyst, where the reactants are stirred at room temperature to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the benzylidene ring can undergo nucleophilic substitution reactions, often using reagents like halides or amines.
Condensation: The compound can participate in aldol condensation reactions, forming β-hydroxy ketones or aldehydes.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research has explored its potential as an anticancer agent, given its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one include other benzylidene derivatives and oxazole compounds. Examples include:
N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine: A Schiff base derived from 3,4-dimethoxybenzaldehyde.
2-(3,4-dimethoxybenzylidene)-1-indanone: A product of aldol condensation involving 3,4-dimethoxybenzaldehyde.
The uniqueness of 4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H13NO4/c1-8-14-10(13(15)18-8)6-9-4-5-11(16-2)12(7-9)17-3/h4-7H,1-3H3/b10-6- |
Clé InChI |
ABAKBSGPUNJZIZ-POHAHGRESA-N |
SMILES isomérique |
CC1=N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)O1 |
Solubilité |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11962468.png)


![Hexahydro-2,4,1-(propane[1,1,3]triyl)pentalene-5,8(1h)-dione](/img/structure/B11962487.png)



![2-methoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B11962514.png)



![6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11962558.png)
![Oxazolo[5,4-b]pyridine, 7-(4-methoxyphenyl)-2,5-diphenyl-](/img/structure/B11962562.png)

